molecular formula C9H20N2 B13217294 N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine

Cat. No.: B13217294
M. Wt: 156.27 g/mol
InChI Key: LFBTTWWXOPFGOM-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine is a chemical compound that belongs to the class of amines It is characterized by a pyrrolidine ring substituted with a dimethylamino group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine derivatives with dimethylamine and isopropyl halides

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved may include signal transduction cascades, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-(propan-2-yl)pyrrolidine: Similar structure but lacks the amino group.

    N,N-Dimethyl-3-(propan-2-yl)piperidine: Contains a piperidine ring instead of a pyrrolidine ring.

    N,N-Dimethyl-3-(propan-2-yl)morpholine: Contains a morpholine ring.

Uniqueness

N,N-Dimethyl-3-(propan-2-yl)pyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrrolidine ring with a dimethylamino group and an isopropyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H20N2

Molecular Weight

156.27 g/mol

IUPAC Name

N,N-dimethyl-3-propan-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H20N2/c1-8(2)9(11(3)4)5-6-10-7-9/h8,10H,5-7H2,1-4H3

InChI Key

LFBTTWWXOPFGOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCNC1)N(C)C

Origin of Product

United States

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